molecular formula C11H19NO3 B1435619 (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate CAS No. 1601475-90-4

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Cat. No. B1435619
M. Wt: 213.27 g/mol
InChI Key: PIXOEWQIZRMJQU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, also known as (R)-Boc-3-methyl-5-oxopiperidine-1-carboxylic acid, is a chemical compound widely used in scientific research. It is a derivative of piperidine, a six-membered heterocyclic organic compound that has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. (R)-Boc-3-methyl-5-oxopiperidine-1-carboxylic acid is a chiral compound, meaning it has a non-superimposable mirror image, which makes it useful in the synthesis of chiral molecules.

Scientific Research Applications

  • Adsorption and Oxidation Combined Processes on Methyl tert-butyl Ether Removal

    • Application : This process is used for the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .
    • Method : The process involves the use of materials like zeolite and activated carbon in a combined process of adsorption and oxidation. Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .
    • Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
  • Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application : This compound is synthesized as a key synthetic intermediate of other valuable pyrazole derivatives .
    • Method : An efficient one-pot two-step synthesis is reported, involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Results : The methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

properties

IUPAC Name

tert-butyl (3R)-3-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOEWQIZRMJQU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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